(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Overview
Description
®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a benzyloxy group, and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-(benzyloxy)propan-1-ol.
Reaction Conditions: The reaction conditions often involve the use of solvents like 1,2-dichloroethane and catalysts such as tetraethylammonium bromide.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, diethyl ether, dichloromethane.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The presence of functional groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzyloxy)propan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
3-Benzyloxy-1-propanol: Another related compound with a different substitution pattern.
Uniqueness
®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzyloxy groups. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWHQBTUHVIRJJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592160 | |
Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58577-95-0 | |
Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58577-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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